molecular formula C8H9Cl2NO B13599552 (r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

(r)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

Cat. No.: B13599552
M. Wt: 206.07 g/mol
InChI Key: ZHLDOQUAIYQCBT-ZETCQYMHSA-N
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Description

®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 2,6-dichloroacetophenone, followed by amination. One common method is the catalytic hydrogenation of 2,6-dichloroacetophenone using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of boronic esters and subsequent amination .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific processes in biological systems .

Medicine

Medically, ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .

Industry

Industrially, this compound is employed in the production of agrochemicals and specialty chemicals. Its reactivity and chiral properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing the activity of target proteins. This compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This distinct structure imparts unique reactivity and biological activity, differentiating it from other similar compounds .

By understanding the synthesis, reactions, applications, and mechanisms of ®-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol, researchers can harness its potential in various scientific and industrial fields.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2,6-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

ZHLDOQUAIYQCBT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl

Origin of Product

United States

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